![molecular formula C15H15N3O B14302918 [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile CAS No. 120883-66-1](/img/structure/B14302918.png)
[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile: is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Propanedinitrile Group: The propanedinitrile moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against various biological targets, including enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being researched as a candidate for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ol Derivatives: These compounds share a similar piperidine ring structure and have been studied for their potential pharmacological activities.
Piperidin-4-ylidene Derivatives: These derivatives also contain the piperidine ring and are used in various chemical and biological applications.
Uniqueness
What sets [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile apart from similar compounds is its unique combination of the methoxyphenyl group and the propanedinitrile moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
120883-66-1 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)piperidin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C15H15N3O/c1-19-15-4-2-14(3-5-15)18-8-6-12(7-9-18)13(10-16)11-17/h2-5H,6-9H2,1H3 |
InChI Key |
JCNYYCJAZWZEKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(=C(C#N)C#N)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
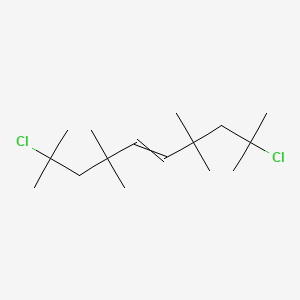
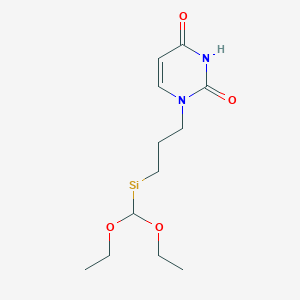

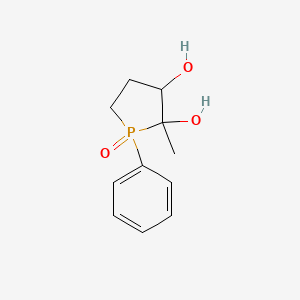
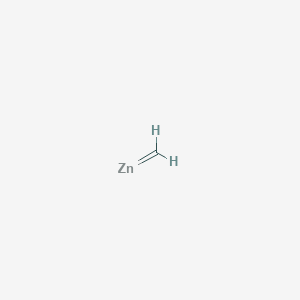
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)



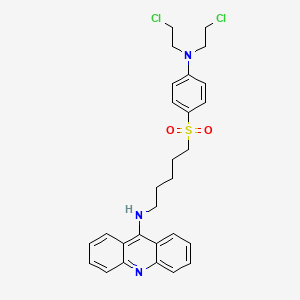
![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)
![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)
